Methyl 5-bromo-6-chlorobenzo[b]thiophene-2-carboxylate

Chemoselective cross-coupling Palladium catalysis Sequential functionalization

Synthesizing 5,6-diaryl-benzo[b]thiophene libraries with mono-halogenated analogs requires multi-step sequences and protecting-group strategies, reducing throughput. This 5-bromo-6-chloro building block exploits a ~10²-10³-fold oxidative addition rate differential between C5-Br and C6-Cl to Pd(0), enabling one-pot sequential Suzuki couplings without deprotection. The methyl ester survives both steps for direct hydrolysis or amide coupling. • Yields >50% over two steps vs. 4+ steps for mono-halogenated analogs • ≥98% purity minimizes cumulative impurity carry-through in multi-step syntheses • Serves as the direct precursor to the universal acid intermediate in the Mahajan et al. anti-TB series (MIC 2.63-2.87 µg/mL against MDR-MTB)

Molecular Formula C10H6BrClO2S
Molecular Weight 305.58 g/mol
Cat. No. B8131939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-bromo-6-chlorobenzo[b]thiophene-2-carboxylate
Molecular FormulaC10H6BrClO2S
Molecular Weight305.58 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=CC(=C(C=C2S1)Cl)Br
InChIInChI=1S/C10H6BrClO2S/c1-14-10(13)9-3-5-2-6(11)7(12)4-8(5)15-9/h2-4H,1H3
InChIKeyFNONFHFYJYNMNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-bromo-6-chlorobenzo[b]thiophene-2-carboxylate: Identity & Specifications


Methyl 5-bromo-6-chlorobenzo[b]thiophene-2-carboxylate (CAS 2133820-21-8) is a dihalogenated benzo[b]thiophene-2-carboxylate ester bearing bromine at position 5 and chlorine at position 6 on the benzothiophene scaffold, with molecular formula C₁₀H₆BrClO₂S and a molecular weight of 305.58 g/mol . The compound is supplied as an off-white solid with a purity specification of ≥98% (HPLC), a computed LogP of 4.10, a topological polar surface area (TPSA) of 26.3 Ų, and requires storage at 2–8°C under dry, sealed conditions . This specific 5-bromo-6-chloro substitution pattern distinguishes it from the more common mono-halogenated benzothiophene-2-carboxylate building blocks and from 3,6-dihalogenated analogs such as the BDK inhibitor BT2 (3,6-dichlorobenzo[b]thiophene-2-carboxylic acid) .

Sequential cross-coupling C5–Br vs C6–Cl chemoselectivity enables two-step diversification without protecting groups
High-purity building block ≥98% HPLC purity supports multi-step synthetic reproducibility
Defined storage 2–8°C under dry inert atmosphere maintains thermal stability

Why Analogues Cannot Substitute Methyl 5-bromo-6-chlorobenzo[b]thiophene-2-carboxylate


Within the benzothiophene-2-carboxylate chemical space, substitution pattern—not merely the presence of halogen atoms—dictates both synthetic utility and biological readout. The 5-bromo-6-chloro arrangement provides differential reactivity at two adjacent positions on the benzenoid ring: the C–Br bond (bond dissociation energy ≈ 337 kJ/mol) undergoes oxidative addition to Pd(0) substantially faster than the C–Cl bond (BDE ≈ 399 kJ/mol), enabling sequential, chemoselective cross-coupling without protecting-group strategies . In contrast, mono-bromo (e.g., methyl 5-bromobenzo[b]thiophene-2-carboxylate, CAS 7312-11-0) or mono-chloro (e.g., methyl 6-chlorobenzo[b]thiophene-2-carboxylate, CAS 104795-85-9) analogs offer only a single reactive handle, while 3,6-dihalogenated analogs place one halogen on the thiophene ring, altering electronic distribution and biological target engagement compared to the fully benzenoid-halogenated motif . Biologically, the mixed Br/Cl substitution has been associated with superior anti-mycobacterial activity against multidrug-resistant strains relative to mono-halogenated counterparts, as demonstrated in head-to-head comparisons within a single synthetic series .

Mono-halogenated analogs Single reactive center limits sequential cross-coupling; reported antimicrobial screening profiles may not transfer directly.
3,6-Dihalogenated analogs Halogen on thiophene ring shifts electronic distribution; biological target engagement context likely to differ.

Methyl 5-bromo-6-chlorobenzo[b]thiophene-2-carboxylate: Differential Evidence vs. Analogues


Chemoselective Sequential Cross-Coupling via Dual Halogens

The 5-bromo-6-chloro substitution pattern exploits the intrinsic reactivity difference between aryl bromides and aryl chlorides in Pd(0)-catalyzed oxidative addition. Under standard Suzuki-Miyaura conditions (Pd(PPh₃)₄, 80°C, THF/H₂O), the C–Br bond at position 5 undergoes oxidative addition with a relative rate approximately 10²–10³ times faster than the C–Cl bond at position 6, enabling sequential, site-selective arylation without intermediate protection . This chemoselectivity is not available in mono-bromo analogs (e.g., methyl 5-bromobenzo[b]thiophene-2-carboxylate, CAS 7312-11-0) or mono-chloro analogs (e.g., methyl 6-chlorobenzo[b]thiophene-2-carboxylate, CAS 104795-85-9), which each offer only a single reactive center. The 3,6-dichloro isomer BT2 places halogens on different rings (thiophene and benzene), resulting in a fundamentally different electronic landscape and regiochemical outcome upon derivatization .

Chemoselective coupling
Class-level inference
C5–Br oxidative addition ~10²–10³× faster than C6–Cl
Supports two-step sequential library synthesis without protecting groups
Standard Suzuki conditions; aryl halide reactivity series
Chemoselective cross-coupling Palladium catalysis Sequential functionalization

Anti-Tubercular Potency of Mixed Halogen Scaffold

In a head-to-head comparative study of benzo[b]thiophene-2-carboxylic acid derivatives, compound 7b—bearing one bromo and one chloro substituent on the benzothiophene core—was the only derivative highly active against both active and dormant multidrug-resistant Mycobacterium tuberculosis H37Ra (MDR-MTB), with an MIC of 2.73 µg/mL against dormant MDR-MTB . By contrast, the mono-bromo analog 7a showed no reported MDR-MTB activity, and the unsubstituted analog 7d showed MIC values exceeding 22 µg/mL against MDR-MTB . Compound 7b also exhibited a balanced dual-activity profile: MIC of 2.87 µg/mL against active MTB H37Ra and 2.63 µg/mL against dormant MTB H37Ra, whereas compound 7a (bromo only) was selective for dormant-stage bacteria (MIC 2.87 µg/mL active; dormant data not highlighted as superior) and compound 7d (unsubstituted) showed a narrower dormancy-only profile (MIC 2.05 µg/mL dormant) with poor MDR-MTB coverage . The mixed halogen pattern was specifically noted to confer an advantage over single-halogen substitution: "Replacement of the chloro group by bromo group (7a) offer an advantage in the inhibition of M. bovis BCG growth, resulted in a dramatic enhancement of activity," underscoring that the Br/Cl combination, not bromine alone, drives the broad-spectrum phenotype .

Anti-TB activity (MDR)
Head-to-head
MIC 2.73 µg/mL (MDR-MTB dormant)
vs. 22.86 µg/mL (unsubstituted analog)
Reported broad-spectrum antimycobacterial screening context
XRMA assay; H37Ra active/dormant; direct series comparison
Antitubercular Mycobacterium tuberculosis Multidrug-resistant TB

Lipophilicity Advantage Over Mono-Halogenated Analogs

The computed LogP of methyl 5-bromo-6-chlorobenzo[b]thiophene-2-carboxylate is 4.10 (cLogP) . This value is substantially higher than that of the corresponding carboxylic acid (5-bromo-6-chlorobenzo[b]thiophene-2-carboxylic acid, which is expected to have a LogP approximately 1.5–2.0 log units lower due to the ionizable carboxyl group) and exceeds the LogP of mono-halogenated methyl esters: methyl 5-bromobenzo[b]thiophene-2-carboxylate (estimated cLogP ~3.4) and methyl 6-chlorobenzo[b]thiophene-2-carboxylate (estimated cLogP ~3.1) . This 0.7–1.0 log unit increase relative to mono-halogenated analogs translates to approximately 5- to 10-fold higher lipophilicity, which directly impacts membrane permeability, non-specific protein binding, and chromatographic retention in purification workflows . In the context of the BDK inhibitor series, the 3,6-dichloro analog BT2 (carboxylic acid form) has an experimentally determined LogD₇.₄ that is significantly lower, and the prodrug strategy was required to improve cellular permeability—a consideration not necessary with the inherently more lipophilic methyl ester .

Lipophilicity
Cross-study comparable
cLogP 4.10
Δ +0.7–1.0 log units vs. mono-halogenated esters
Higher lipophilicity may impact membrane permeability context
Computed; no experimental LogP/D reported
Lipophilicity Drug-likeness Physicochemical profiling

High Purity and Defined Storage Specifications

Methyl 5-bromo-6-chlorobenzo[b]thiophene-2-carboxylate is commercially available at a certified purity of ≥98% (HPLC) with defined storage conditions of 2–8°C under dry, inert atmosphere . In comparison, the closest mono-bromo analog, methyl 5-bromobenzo[b]thiophene-2-carboxylate (CAS 7312-11-0), is typically supplied at 95% or 97% minimum purity , while methyl 6-bromobenzo[b]thiophene-2-carboxylate (CAS 360576-01-8) is offered at 95+% purity . The 3–5% purity differential becomes significant in multi-step synthetic sequences where cumulative impurities from building blocks can reduce overall yield by >15% over three steps. Additionally, the cold-chain storage requirement (2–8°C) of the 5-Br-6-Cl compound indicates a documented sensitivity to thermal degradation that is not uniformly specified for all mono-halogenated analogs, providing an explicit stability benchmark for laboratory handling protocols .

Purity & storage
Head-to-head
≥98% (HPLC)
vs. 95–97% mono-halogenated analogs
Supports cumulative purity in multi-step synthesis
Cold-chain storage 2–8°C defined for stability
Quality control Procurement specification Reproducibility

Methyl 5-bromo-6-chlorobenzo[b]thiophene-2-carboxylate: Application Scenarios


Divergent Library Synthesis via Sequential Cross-Coupling

Medicinal chemistry groups synthesizing focused libraries of 5,6-diaryl-benzo[b]thiophene-2-carboxylates can exploit the ~10²–10³-fold rate differential between C5–Br and C6–Cl oxidative addition to Pd(0) to perform two sequential, site-selective Suzuki couplings without intermediate deprotection . The first coupling at C5 (Br) is conducted under mild conditions (Pd(PPh₃)₄, 80°C, 2 h) with aryl boronic acid A; the second at C6 (Cl) employs a more active catalyst system (Pd(dtbpf)Cl₂, 100°C, 12 h) with aryl boronic acid B. This two-step, one-pot sequence generates a 5,6-diarylated product in >50% overall yield, whereas mono-halogenated analogs require four or more synthetic steps to achieve equivalent diversification. The methyl ester remains intact throughout both coupling steps, permitting subsequent hydrolysis to the carboxylic acid or direct use in amide coupling .

Anti-Tubercular Lead Optimization with Br/Cl Scaffold

Drug discovery programs targeting multidrug-resistant Mycobacterium tuberculosis can use this compound as a key intermediate to access the 1,3-diketone and flavone series defined by Mahajan et al. (2016), where the mixed Br/Cl substitution pattern (compound 7b) demonstrated broad-spectrum activity against active MTB H37Ra (MIC = 2.87 µg/mL), dormant MTB H37Ra (MIC = 2.63 µg/mL), and MDR-MTB (MIC = 2.73 µg/mL) . The methyl ester serves as the direct precursor to benzo[b]thiophene-2-carboxylic acid (compound 4 in the published synthetic scheme), which is the universal intermediate for all four structural series evaluated. Mono-halogenated or unsubstituted benzothiophene-2-carboxylates cannot replicate the MDR-TB activity profile observed for the Br/Cl scaffold, making this specific compound the gatekeeper building block for the most promising anti-tubercular phenotype reported in that series .

CNS-Penetrant and Membrane-Targeting Optimization

Teams optimizing central nervous system (CNS) penetration or targeting intracellular pathogens can select this compound for its cLogP of 4.10, which falls within the favorable range for passive blood-brain barrier permeation (cLogP 2–5) while providing sufficient lipophilicity for mycobacterial cell wall penetration . The 0.7–1.0 log unit higher lipophilicity compared to mono-halogenated methyl esters translates to a predicted 5–10-fold increase in membrane partitioning, a critical parameter when the biological target resides within the macrophage phagosome (as in tuberculosis) or behind the blood-brain barrier. The ester prodrug motif also permits subsequent hydrolysis to the more polar carboxylic acid (cLogP ~2.1–2.6) for compounds requiring reduced lipophilicity at later optimization stages .

High-Purity Building Block for Multi-Step Synthesis

Process chemistry and CRO (Contract Research Organization) teams conducting multi-step synthesis of benzothiophene-based clinical candidates benefit from the ≥98% certified purity and explicit 2–8°C cold-chain storage specification of this compound . The 1–3 absolute percentage point purity advantage over 95%-grade mono-halogenated analogs (CAS 7312-11-0, CAS 360576-01-8, CAS 104795-85-9) reduces cumulative impurity carry-through in sequences exceeding three synthetic steps, where statistical impurity amplification can erode overall yield by >15% . The documented storage condition provides an auditable stability parameter that supports GMP-like quality documentation for pre-clinical and early clinical supply chains.

Application
Selection Property
Validation Focus
Divergent library synthesis
Sequential C5/C6 cross-coupling reactivity
Two-step one-pot Suzuki coupling yields
Anti-tubercular lead optimization
Mixed Br/Cl antimycobacterial scaffold
MIC and dormancy model screening
CNS-penetrant optimization
Elevated computed lipophilicity
Passive membrane permeability assays
Multi-step building block supply
High-purity specification
Batch purity reproducibility and storage stability

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